4-(Dimethylamino)-N-hydroxy-N-phenylbenzamide
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Overview
Description
4-(Dimethylamino)-N-hydroxy-N-phenylbenzamide is an organic compound that features a benzamide core substituted with a dimethylamino group and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-N-hydroxy-N-phenylbenzamide typically involves the reaction of 4-(dimethylamino)benzoic acid with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-N-hydroxy-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can react with the dimethylamino group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce an amine .
Scientific Research Applications
4-(Dimethylamino)-N-hydroxy-N-phenylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can act as an inhibitor of specific enzymes, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-N-hydroxy-N-phenylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways that regulate cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzoic acid: Shares the dimethylamino group but lacks the hydroxy and amide functionalities.
4-(Dimethylamino)pyridine: Contains a pyridine ring instead of a benzamide core.
4-(Dimethylamino)cinnamaldehyde: Features an aldehyde group instead of the hydroxy and amide groups.
Uniqueness
4-(Dimethylamino)-N-hydroxy-N-phenylbenzamide is unique due to the presence of both the dimethylamino and hydroxy groups on the benzamide core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
798561-91-8 |
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Molecular Formula |
C15H16N2O2 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
4-(dimethylamino)-N-hydroxy-N-phenylbenzamide |
InChI |
InChI=1S/C15H16N2O2/c1-16(2)13-10-8-12(9-11-13)15(18)17(19)14-6-4-3-5-7-14/h3-11,19H,1-2H3 |
InChI Key |
TYRVZTLKGXANGC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)O |
Origin of Product |
United States |
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